N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide
Description
Properties
CAS No. |
93554-38-2 |
|---|---|
Molecular Formula |
C8H10Cl3N3O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3,5-dimethylpyrazol-1-yl)ethyl]formamide |
InChI |
InChI=1S/C8H10Cl3N3O/c1-5-3-6(2)14(13-5)7(12-4-15)8(9,10)11/h3-4,7H,1-2H3,(H,12,15) |
InChI Key |
VRUGHVZRYPPXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C(Cl)(Cl)Cl)NC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide involves several steps. One common route includes the reaction of 3,5-dimethyl-1H-pyrazole with trichloroacetyl chloride, followed by treatment with formamide. The reaction proceeds under specific conditions to yield the desired product.
Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The trichloromethyl group can be substituted with other moieties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The compound is synthesized through a multi-step process that involves the formation of pyrazole derivatives. The structure-activity relationship (SAR) studies have indicated that modifications to the pyrazole moiety can significantly influence biological activity. For instance, the introduction of chlorine atoms on the phenyl ring has been shown to enhance the efficacy of these compounds in inducing physiological responses in plants .
Ethylene-Like Activity in Plants
One of the primary applications of N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is its role as an ethylene analog in plant physiology. Ethylene is a crucial hormone involved in various plant growth processes. Research indicates that this compound can mimic ethylene's effects, promoting responses such as seed germination and fruit ripening .
Key Findings:
- Induces short hypocotyls and exaggerated apical hooks in Arabidopsis seedlings.
- Demonstrates potential as a non-gaseous alternative to traditional ethylene treatments.
Medicinal Chemistry Applications
In addition to agricultural uses, this compound has potential applications in medicinal chemistry. Its structural components suggest it may interact with biological targets relevant to various diseases.
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives. The modifications present in this compound could lead to the development of new therapeutic agents targeting cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs:
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of study. Researchers explore its interactions with cellular components, receptors, and pathways.
Comparison with Similar Compounds
Structural Analogs in Agrochemical Contexts
Trimorphamide (N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide)
- Molecular Formula : C₇H₁₁Cl₃N₂O₂.
- Key Differences : Replaces the 3,5-dimethylpyrazole group with a morpholine ring.
- Applications : Classified as a plant growth regulator and pesticide, highlighting the role of the trichloroethyl-formamide core in agrochemical activity. The morpholine substituent likely enhances solubility or stability compared to pyrazole derivatives .
Thiadiazole Derivatives
- Example: N-(2,2,2-Trichloro-1-((5-(arylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
- Bioactivity : Thiadiazole derivatives exhibit antimicrobial and antitumor activities, suggesting that substituent choice (thiadiazole vs. pyrazole) critically influences target specificity .
Pharmaceutical Analogs: Enzyme-Binding Studies
(S5) and (S6) Cinnamic Acid Derivatives
- Structures: (S5): (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide. (S6): N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide.
- Binding to GADD34:PP1: Binding Energies: S5 (-12.3286 kcal/mol) and S6 (-12.3140 kcal/mol) exhibit strong hydrophobic interactions with the enzyme’s active site. RMSD Values: S5 (1.3 Å) and S6 (5.4 Å) indicate divergent binding orientations, with S6 rotating 180° relative to other ligands. Notably, neither forms hydrogen bonds, relying on weak polar contacts (e.g., sulfur-guanidine interactions) .
Functional Group Impact on Bioactivity
Biological Activity
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is a synthetic compound characterized by its unique structure, which includes a trichloroethyl moiety and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀Cl₃N₃O. The presence of the trichloro group often correlates with increased biological reactivity. The compound can undergo hydrolysis due to its formamide group, leading to the formation of corresponding acids and amines under various conditions.
Biological Activity Overview
Research indicates that compounds containing pyrazole rings exhibit a variety of biological activities, including:
- Antimicrobial Activity : Derivatives of 3,5-dimethyl-1H-pyrazole have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Pyrazole derivatives are known for their inhibitory effects on cancer cell proliferation. Specifically, they have demonstrated activity against various cancer-related targets including BRAF(V600E), EGFR, and telomerase .
- Anti-inflammatory Effects : Some pyrazole compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be linked to its structural components. The following table summarizes the structure-activity relationships observed in similar pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Dimethylpyrazole | Pyrazole ring with two methyl groups | Antibacterial and antifungal |
| Trichloroacetic acid | Trichloro group with carboxylic acid | Used in chemical peels and herbicides |
| 4-Amino-3,5-dimethylpyrazole | Amino group on the pyrazole ring | Potential anticancer properties |
The unique combination of a highly reactive trichloro group and the biologically active pyrazole moiety suggests that this compound may possess targeted biological activity while enabling diverse synthetic applications.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of this compound:
- Antibacterial Activity : In vitro tests demonstrated that this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
- Anticancer Efficacy : A study assessed its effectiveness against various cancer cell lines. Results indicated that modifications to the pyrazole structure could enhance its efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Enzyme Interaction Studies : Interaction studies revealed that this compound may bind to enzymes involved in metabolic pathways. This binding affinity is crucial for understanding its therapeutic potential and safety profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis likely involves nucleophilic substitution or condensation reactions. For analogous pyrazole derivatives, a base (e.g., triethylamine) is used to neutralize HCl generated during chloroacetyl chloride reactions with pyrazole precursors . Key steps include:
- Reagent Selection : Use 3,5-dimethyl-1H-pyrazole as the nucleophile and trichloroethylformamide derivatives as electrophiles.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product .
- Yield Optimization : Monitor reaction time (1–3 hours) and temperature (room temperature to reflux) to minimize byproducts .
Q. How should crystallographic data for this compound be validated to ensure structural accuracy?
- Methodological Answer : Use software suites like SHELXL for refinement and ORTEP-3 for visualization . Critical validation steps include:
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O, C–H···O) that stabilize the crystal lattice .
- Residual Density Checks : Ensure electron density maps align with expected molecular geometry .
- Cross-Validation : Compare experimental data (X-ray/NMR) with computational models (DFT) to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (e.g., GROMACS) can predict binding modes:
- Docking Protocols : Use high-resolution enzyme structures (e.g., GADD34:PP1) and prioritize hydrophobic interactions over hydrogen bonding, as seen in analogs with RMSD < 3.5 Å .
- Binding Energy Analysis : Calculate ΔG values to rank ligand efficacy. For example, analogs with −12.3 kcal/mol binding energy show strong enzyme inhibition .
- Validation : Compare docking poses with crystallographic data to refine force field parameters .
Q. How do structural modifications (e.g., substituent changes on the pyrazole ring) impact reactivity and bioactivity?
- Methodological Answer :
- Methyl Group Effects : Increasing methyl substituents on pyrazole enhances steric hindrance, reducing nucleophilic substitution rates but improving metabolic stability .
- Trichloroethyl Group : The electron-withdrawing nature of trichloroethyl may increase electrophilicity, favoring interactions with nucleophilic enzyme residues .
- Comparative Studies : Replace the formamide group with acetamide (as in ) to assess solubility and target affinity changes .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR (1H/13C), IR, and mass spectrometry data to confirm functional groups .
- Refinement Iterations : Use SHELXL ’s least-squares refinement with multiple cycles to address residual density mismatches .
- Dynamic NMR : For conformational flexibility, perform variable-temperature NMR to detect rotamers or tautomers .
Q. What challenges arise in synthesizing derivatives of this compound, and how can pathways be optimized?
- Methodological Answer :
- Cyclization Challenges : Derivatives requiring thiadiazole or oxadiazole rings (e.g., via iodine-mediated cyclization) demand strict anhydrous conditions to prevent hydrolysis .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates and stabilize intermediates .
- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to trap water or HCl during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
